
Indolmycin
Overview
Description
Indolmycin is a natural antibiotic produced by the bacterium Streptomyces griseus ATCC 12648. It exhibits potent antibacterial activity against various pathogens, including Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus . This compound is particularly notable for its selective inhibition of bacterial tryptophanyl-tRNA synthetase, making it a valuable tool in combating antibiotic-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolmycin can be synthesized through a multi-step process involving the use of indolmycenic acid as a chiral intermediate. The biosynthetic genes from Streptomyces griseus can be expressed in Escherichia coli to produce indolmycenic acid, which is then converted to this compound through a three-step synthesis coli production system and feeding halogenated indoles to generate the corresponding indolmycenic acids .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces griseus. The fermentation process yields this compound, which can be further purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Indolmycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives with altered bioactivity.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Halogenated indoles can be used to produce this compound derivatives through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated indoles are used as substrates in substitution reactions.
Major Products:
- 5-Hydroxythis compound
- 5-Methoxythis compound
- Fluoro-indolmycin derivatives
Scientific Research Applications
Indolmycin has a wide range of scientific research applications, including:
- Chemistry: this compound serves as a model compound for studying the synthesis and modification of antibiotics.
- Biology: It is used to investigate the mechanisms of bacterial resistance and the role of tryptophanyl-tRNA synthetase in protein synthesis.
- Medicine: this compound is explored as a potential treatment for infections caused by antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus .
- Industry: The compound is used in the development of new antibiotics and as a tool for studying bacterial protein synthesis .
Mechanism of Action
Indolmycin exerts its antibacterial effects by selectively inhibiting bacterial tryptophanyl-tRNA synthetase. This enzyme is crucial for the synthesis of tryptophan, an essential amino acid required for protein synthesis in bacteria. By inhibiting this enzyme, this compound disrupts protein synthesis, leading to bacterial cell death . The unique oxazolinone ring in this compound’s structure plays a key role in its inhibitory activity .
Comparison with Similar Compounds
Indolmycin is unique due to its selective inhibition of bacterial tryptophanyl-tRNA synthetase. Similar compounds include:
- Mupirocin: Another antibiotic that inhibits isoleucyl-tRNA synthetase.
- Fusidic Acid: Inhibits elongation factor G, disrupting protein synthesis.
- Tetracycline: Binds to the 30S ribosomal subunit, preventing protein synthesis .
Compared to these compounds, this compound’s specificity for tryptophanyl-tRNA synthetase and its minimal activity against common human microbiota make it a valuable antibiotic with a narrow spectrum of activity .
Biological Activity
Indolmycin is an antibiotic derived from the actinobacterium Streptomyces griseus and is primarily recognized for its potent inhibition of bacterial tryptophanyl-tRNA synthetases (TrpRS). This compound has garnered attention due to its diverse biological activities, particularly against various pathogens, including Staphylococcus aureus and Helicobacter pylori. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.
This compound functions as a competitive inhibitor of TrpRS, an enzyme critical for protein synthesis in bacteria. By mimicking the natural substrate L-tryptophan, this compound effectively disrupts protein translation by preventing the proper charging of tRNA with tryptophan. This inhibition leads to bacterial growth arrest and cell death.
- Competitive Inhibition : this compound binds to TrpRS, blocking the enzyme's active site and preventing the attachment of tryptophan to its corresponding tRNA .
- Delayed Death Phenotype : In studies involving Plasmodium falciparum, this compound exhibited a delayed death effect characteristic of apicoplast inhibitors, indicating that it disrupts apicoplast segregation in parasites .
Antimicrobial Activity
This compound has shown significant antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant S. aureus (MRSA) | 0.5 μg/ml |
Helicobacter pylori | 0.016 μg/ml |
Plasmodium falciparum | Not specified in available studies |
The compound demonstrates bacteriostatic activity against both methicillin-susceptible and methicillin-resistant strains of S. aureus, comparable to other antibiotics such as fusidic acid .
Case Studies and Research Findings
- Biosynthetic Pathway Elucidation : Recent studies have successfully mapped out the biosynthetic pathway of this compound, revealing key enzymes involved in its production. The pathway includes a series of enzymatic reactions that convert L-arginine and tryptophan into this compound through intermediates like indolmycenic acid .
- Resistance Mechanisms : Research has identified spontaneous low-level resistance mechanisms in bacterial strains exposed to this compound. Mutants with altered TrpRS genes have been documented, highlighting the potential for resistance development in clinical settings .
- Antimalarial Potential : this compound's selective inhibition of apicoplast TrpRS presents it as a promising candidate for antimalarial drug development. The compound's ability to disrupt apicoplast function in P. falciparum suggests that it could be leveraged for therapeutic use against malaria .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and characterizing Indolmycin in bacterial cultures?
this compound and its analogues can be identified using liquid chromatography-mass spectrometry (LC-MS) coupled with molecular networking. Key steps include:
- LC-UV/MS dereplication to tentatively identify this compound and its derivatives based on UV profiles and molecular weights .
- MS/MS fragmentation analysis to verify structural features of novel analogues (e.g., hydroxylated or methylated derivatives) by comparing fragmentation patterns to known standards .
- Cation-exchange and size-exclusion chromatography for target-guided purification, followed by NMR validation to confirm structural identity .
Q. How is the biosynthesis pathway of this compound characterized in Streptomyces species?
The biosynthetic cluster for this compound can be identified via pan-genome analysis to correlate gene presence/absence patterns with this compound production. Key genes include:
- Aromatic aminotransferase (unk3) ,SAM methyltransferase (unk5) , andaminotransferase (unkX) , which are critical for this compound’s tryptophan-derived backbone .
- Tryptophanyl-tRNA synthase (unk2) , which may confer resistance to this compound in producing strains .
- LuxI/LuxR homologues flanking the cluster, suggesting potential quorum-sensing regulation of biosynthesis .
Advanced Research Questions
Q. What experimental factors influence the binding affinity of this compound to bacterial tryptophanyl-tRNA synthetases (TrpRS)?
Binding studies require careful control of:
- ATP and Mg²⁺ concentrations , as both are essential for high-affinity interactions with human mitochondrial TrpRS .
- Competitive inhibition assays to compare this compound’s efficacy against bacterial vs. eukaryotic TrpRS isoforms .
- Structural analysis (e.g., X-ray crystallography) to map active-site interactions and guide mechanism-based inhibitor design .
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound across studies?
Discrepancies often arise from:
- Concentration-dependent activity windows , where this compound downregulates virulence genes at low concentrations but inhibits growth at higher doses (e.g., in Pseudomonas aeruginosa) .
- Strain-specific resistance mechanisms , such as TrpRS mutations or efflux pumps .
- Experimental variables : Include controls for GGOH supplementation (to rescue prenylation-dependent trafficking in Plasmodium) or pH conditions affecting this compound stability .
Q. What methodologies are recommended for analyzing this compound’s effects on cell viability in time-course experiments?
- Dose-response curves at multiple time points (e.g., 48, 96, 144 hours) to capture delayed effects, as seen in Plasmodium falciparum survival assays .
- Statistical modeling (e.g., mixed-effects models) to account for variability in survival rates across biological replicates .
- Flow cytometry or live/dead staining to distinguish static vs. cidal activity .
Q. Methodological Recommendations
- For contradictory data : Use sensitivity analyses to test hypotheses (e.g., varying ATP/Mg²⁺ levels in TrpRS assays) .
- For structural characterization : Combine molecular networking (GNPS platform) with heterologous expression of candidate biosynthetic genes .
- For in vivo studies : Include isogenic mutant controls (e.g., unk2 knockout strains) to validate resistance mechanisms .
Properties
IUPAC Name |
(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVWGDQPXCYBV-PELKAZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318549 | |
Record name | Indolmycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21200-24-8 | |
Record name | Indolmycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indolmycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolmycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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